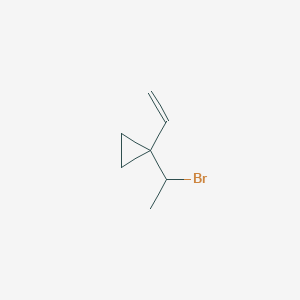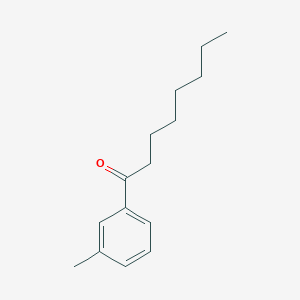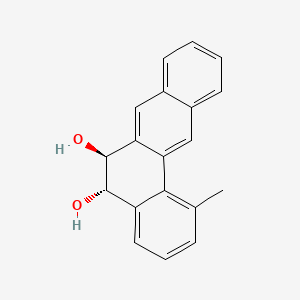
1-(1-Bromoethyl)-1-ethenylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-1-ethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-1-ethenylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the bromination of 1-ethenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(1-Bromoethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like dichloromethane.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Substituted cyclopropane derivatives with various functional groups.
Addition Reactions: Dihaloalkanes with halogen atoms added to the ethenyl group.
Oxidation Reactions: Cyclopropane carboxylic acids or ketones.
科学的研究の応用
1-(1-Bromoethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Bromoethyl)-1-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
類似化合物との比較
1-(1-Bromoethyl)-1-ethenylcyclopropane can be compared with other similar compounds, such as:
1-Bromoethylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethenylcyclopropane:
1-(1-Chloroethyl)-1-ethenylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with both bromoethyl and ethenyl substituents, providing a versatile platform for various chemical reactions and applications.
特性
| 105961-61-3 | |
分子式 |
C7H11Br |
分子量 |
175.07 g/mol |
IUPAC名 |
1-(1-bromoethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-5-7)6(2)8/h3,6H,1,4-5H2,2H3 |
InChIキー |
BJLVYIIHKHACRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)C=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/no-structure.png)

![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)





